5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as a chlorophenyl group, an ethoxy-methylbenzoyl group, a hydroxy group, and a morpholin-4-yl ethyl group, making it a versatile compound for chemical reactions and applications.
Properties
Molecular Formula |
C26H29ClN2O5 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29ClN2O5/c1-3-34-21-9-6-19(16-17(21)2)24(30)22-23(18-4-7-20(27)8-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
AZRDTQFRYODSSH-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acyl chloride and an amine.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Addition of the Ethoxy-Methylbenzoyl Group: This can be introduced via a nucleophilic substitution reaction.
Hydroxylation: The hydroxy group can be introduced through a selective oxidation reaction.
Attachment of the Morpholin-4-yl Ethyl Group: This step might involve a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its diverse functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can be compared with similar compounds such as:
4-chlorophenyl derivatives: These compounds share the chlorophenyl group but differ in other substituents.
Ethoxy-methylbenzoyl derivatives: Compounds with variations in the benzoyl group.
Morpholine-containing compounds: Molecules that include the morpholine ring but differ in other parts of the structure.
The uniqueness of This compound
Biological Activity
The compound 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic organic compound with potential pharmacological applications. Its structure includes a chlorophenyl group, an ethoxy group, and a morpholine moiety, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C27H31ClN2O5
- Molecular Weight : 499.0 g/mol
- IUPAC Name : (4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound was tested against various bacterial strains including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings indicate strong inhibitory activity against urease, with some derivatives showing IC50 values significantly lower than standard reference compounds. For example, certain derivatives had IC50 values ranging from 1.13 µM to 6.28 µM compared to thiourea's IC50 of 21.25 µM .
| Compound | IC50 (µM) | Reference Compound (Thiourea) |
|---|---|---|
| Derivative 1 | 2.14 ± 0.003 | 21.25 ± 0.15 |
| Derivative 2 | 0.63 ± 0.001 | |
| Derivative 3 | 1.13 ± 0.003 |
The biological activity of this compound is attributed to its ability to interact with specific target proteins in bacterial cells and human enzymes. Docking studies suggest that the chlorophenyl and morpholine groups facilitate binding to active sites of enzymes such as AChE and urease, thereby inhibiting their function .
Case Studies
In a series of experiments conducted on synthesized derivatives of the compound, researchers found that the presence of the morpholine group significantly enhanced the antibacterial and enzyme inhibitory activities compared to compounds lacking this moiety. The structure–activity relationship (SAR) analysis indicated that modifications in the ethoxy and chlorophenyl substituents could further optimize these biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
